molecular formula C8H7Cl3O B8031305 Phenetole, trichloro- CAS No. 31620-85-6

Phenetole, trichloro-

Cat. No.: B8031305
CAS No.: 31620-85-6
M. Wt: 225.5 g/mol
InChI Key: YWHHNJLWIAEJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenetole, trichloro- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenyl group attached to an ethoxy group, with three chlorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenetole, trichloro- can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or sulfate ester. For example, sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol, which is then reacted with bromobenzene under reflux conditions to form phenetole . The trichlorination of phenetole can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of phenetole, trichloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenetole, trichloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert it to less chlorinated derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenetoles.

Scientific Research Applications

Phenetole, trichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of phenetole, trichloro- involves its interaction with molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Phenetole, trichloro- can be compared with other similar compounds such as:

    Ethyl phenyl ether:

    Anisole: Another aromatic ether, it has a methoxy group instead of an ethoxy group and no chlorine atoms.

    Chlorobenzene: A simpler chlorinated aromatic compound, it lacks the ether linkage present in phenetole, trichloro-.

Phenetole, trichloro- is unique due to its specific substitution pattern and the presence of both ether and chlorinated aromatic functionalities, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,2,3-trichloro-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHHNJLWIAEJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185506
Record name Phenetole, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31620-85-6
Record name Phenetole, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenetole, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.